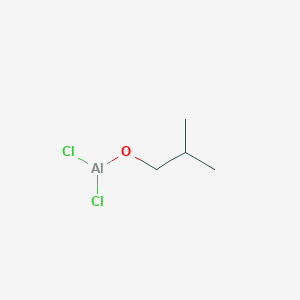

Dichloro(2-methylpropoxy)alumane

Description

Properties

CAS No. |

52372-04-0 |

|---|---|

Molecular Formula |

C4H9AlCl2O |

Molecular Weight |

171.00 g/mol |

IUPAC Name |

dichloro(2-methylpropoxy)alumane |

InChI |

InChI=1S/C4H9O.Al.2ClH/c1-4(2)3-5;;;/h4H,3H2,1-2H3;;2*1H/q-1;+3;;/p-2 |

InChI Key |

UZVQWTNJZQZICK-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CO[Al](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Procedure

Reagents and Conditions :

- Anhydrous aluminum chloride (1 mol) is suspended in a dry inert solvent (e.g., toluene or hexane).

- 2-Methylpropyl alcohol (1.1 mol) is added dropwise at 0–5°C under nitrogen atmosphere to mitigate HCl release and control exothermicity.

- The mixture is stirred for 12–24 hours at room temperature until gas evolution ceases.

Workup :

- The reaction mixture is filtered to remove unreacted AlCl₃.

- Volatile components are removed under reduced pressure, and the crude product is purified via fractional distillation (bp: ~120–140°C at 10 mmHg).

Yield :

- Typical yields range from 70% to 85% in laboratory settings, depending on solvent choice and stoichiometric precision.

Industrial-Scale Production

Industrial synthesis optimizes for throughput and cost-efficiency:

- Reactor Design : Continuous-flow reactors with corrosion-resistant linings (e.g., glass-lined steel) are employed.

- Temperature Control : Elevated temperatures (50–80°C) accelerate reaction kinetics, reducing batch times to 4–6 hours.

- Purification : Multistage distillation columns separate the product from residual alcohol and oligomeric byproducts.

- Yield : Industrial processes achieve 90–95% yield due to advanced process control and recycling of unreacted reagents.

Alternative Synthesis Routes

While the AlCl₃-based method dominates, exploratory routes have been investigated:

Purification and Isolation Techniques

Distillation

Fractional distillation under reduced pressure is the standard method for isolating this compound. Key parameters include:

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Pressure | 10–20 mmHg | 5–15 mmHg |

| Temperature | 120–140°C | 130–150°C |

| Purity | ≥95% | ≥99% |

Crystallization

In small-scale applications, cooling the distilled product to -20°C induces crystallization, yielding colorless needles suitable for X-ray diffraction analysis.

Analytical Characterization

Critical spectroscopic data for quality control:

- ¹H NMR (CDCl₃): δ 1.05 (d, 6H, CH(CH₃)₂), 1.85 (m, 1H, CH(CH₃)₂), 3.60 (d, 2H, OCH₂).

- ²⁷Al NMR : Single resonance at ~100 ppm, indicative of tetrahedral coordination.

- IR : Strong absorption at 650 cm⁻¹ (Al–O stretch) and 1100 cm⁻¹ (C–O–Al).

Applications in Research and Industry

Catalysis

- Friedel-Crafts Alkylation : Enhances electrophilicity of alkyl halides (e.g., benzyl chloride) in aromatic substitutions.

- Olefin Polymerization : Co-catalyst in Ziegler-Natta systems for polypropylene synthesis.

Pharmaceutical Intermediates

Facilitates carboxylation and esterification steps in drug candidate synthesis, notably in thrombin inhibitors.

Chemical Reactions Analysis

Types of Reactions

Dichloro(2-methylpropoxy)alumane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The aluminum center can participate in redox reactions.

Hydrolysis: The compound reacts with water to form aluminum hydroxide and hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and organolithium compounds.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent violent reactions.

Major Products Formed

Substitution Reactions: Products include various organoaluminum compounds.

Oxidation and Reduction Reactions: Products depend on the specific reagents used but can include aluminum oxides or reduced aluminum species.

Hydrolysis: The primary products are aluminum hydroxide and hydrochloric acid.

Scientific Research Applications

Dichloro(2-methylpropoxy)alumane has several applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

Medicine: Explored for its potential in developing new pharmaceuticals, especially in targeting specific cellular pathways.

Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which dichloro(2-methylpropoxy)alumane exerts its effects involves the coordination of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This coordination can activate substrates towards further chemical reactions, making the compound an effective catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Influence

The reactivity of organoaluminum compounds is heavily influenced by substituents. For example:

- Dichloroacetyl chloride (Cl₂CHCOCl) exhibits high electrophilicity due to its carbonyl and chlorine substituents, making it reactive in acylation reactions . In contrast, Dichloro(2-methylpropoxy)alumane’s isobutoxy group likely enhances steric hindrance, reducing its electrophilicity compared to smaller substituents.

- 1,3-Dichloropropene (ClCH₂CH=CHCl) demonstrates dual reactivity from both chlorine atoms and the alkene moiety, enabling participation in elimination and addition reactions . This compound, with its aluminum center, may instead facilitate coordination-based reactions.

Table 1: Substituent Effects on Reactivity

| Compound | Key Substituents | Reactivity Profile |

|---|---|---|

| This compound | Cl, 2-methylpropoxy | Lewis acid, sterically hindered |

| Dichloroacetyl chloride | Cl, carbonyl | Electrophilic acylation agent |

| 1,3-Dichloropropene | Cl, alkene | Alkylation/elimination reactions |

Environmental and Toxicological Profiles

- Dichlorodifluoromethane: A refrigerant with ozone-depleting properties, now regulated under international agreements .

However, aluminum compounds can persist in aquatic systems, necessitating further ecotoxicological studies.

Table 2: Environmental Properties

| Compound | Volatility | Environmental Concerns |

|---|---|---|

| This compound | Low | Aquatic persistence (speculative) |

| 1,3-Dichloropropene | High | Soil/groundwater contamination |

| Dichlorodifluoromethane | High | Ozone layer depletion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.